molecular formula C8H8ClN3 B2453730 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 63725-54-2

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B2453730
CAS No.: 63725-54-2
M. Wt: 181.62
InChI Key: PKWZMAALBFVDLC-UHFFFAOYSA-N
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Description

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyridine ring

Scientific Research Applications

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Future Directions

The future directions for the study of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine could involve further exploration of its synthesis methods, as well as a more detailed investigation of its biological activities and potential applications in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyridine with hydrazine hydrate and a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, showing distinct chemical properties and applications.

Uniqueness

6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

6-chloro-2,4-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)10-8-6(5)4-12(2)11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWZMAALBFVDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN(C=C12)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63725-54-2
Record name 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
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